![molecular formula C20H16ClN3O3S B2509733 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899782-20-8](/img/structure/B2509733.png)

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

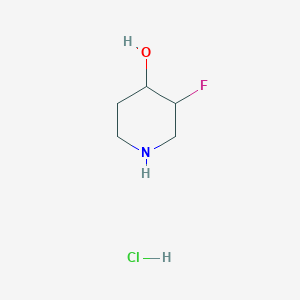

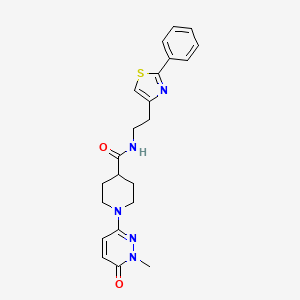

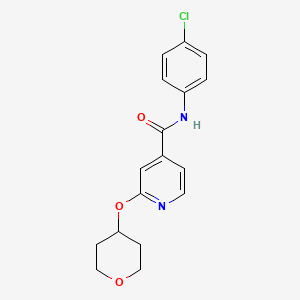

The compound “1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione” is a complex organic molecule. It contains a diazaspiro ring, a common motif in organic chemistry involving two nitrogen atoms in a spirocyclic arrangement. It also has a phenyl group (a benzene ring), a nitro group (-NO2), and a thione group (=S), which may confer specific chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The diazaspiro ring provides a rigid, three-dimensional structure, while the phenyl, nitro, and thione groups may contribute to the compound’s reactivity. The nitro group is a strong electron-withdrawing group, which could make the compound more reactive .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro, thione, and phenyl groups. The nitro group is a strong electron-withdrawing group and could be reduced to an amine. The thione group might undergo reactions similar to carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a nitro group could make the compound more polar, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione showcases its potential in the realm of organic synthesis, particularly in the synthesis of heterocyclic compounds. In studies exploring 1,3-dipolar cycloadditions, similar structures have been shown to undergo reactions that yield diverse heterocyclic products. For example, the reaction of benzonitrilium-p-nitrobenzylide with highly strained spiro compounds like 2-phenyl-1-azaspiro[2.2]pent-1-ene results in the formation of cycloadducts that can be thermally converted into dihydrobenzo[f]quinazoline and pyrimidine derivatives (TsugeOtohiko & WatanabeHiroyuki, 1979). This reactivity pattern highlights the utility of the compound in generating structurally complex and biologically relevant molecules.

Multicomponent Reactions

The versatility of 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is further demonstrated through its involvement in multicomponent reactions. A four-component reaction involving 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines has been developed to efficiently prepare a variety of diazaspiro[4.4]nonane derivatives. This process showcases high atom economy and the ability to generate compounds with potential biological activity by simply altering reaction conditions (Ebrahim Soleimani et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(4-chloro-3-nitrophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3S/c21-15-9-8-14(12-16(15)24(26)27)18(25)23-19(28)17(13-6-2-1-3-7-13)22-20(23)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLORFZZMRKNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2509663.png)

![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)

![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)